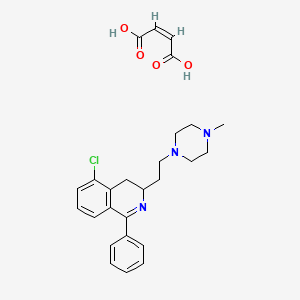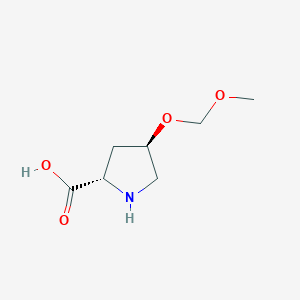
(2S,4R)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both a methoxymethoxy group and a carboxylic acid group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid typically involves the protection of the hydroxyl group of a pyrrolidine derivative followed by the introduction of the methoxymethoxy group. One common method includes the use of methoxymethyl chloride in the presence of a base such as sodium hydride. The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a building block for biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methoxymethoxy group can enhance the compound’s stability and solubility, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: Lacks the methoxymethoxy group, making it less versatile in certain synthetic applications.
(2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid: Contains a methoxy group instead of a methoxymethoxy group, which may affect its reactivity and stability.
Uniqueness: (2S,4R)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid is unique due to the presence of the methoxymethoxy group, which provides additional synthetic flexibility and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its applicability in various fields.
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(2S,4R)-4-(methoxymethoxy)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO4/c1-11-4-12-5-2-6(7(9)10)8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
RBPGAQGKRHEOCS-RITPCOANSA-N |
Isomeric SMILES |
COCO[C@@H]1C[C@H](NC1)C(=O)O |
Canonical SMILES |
COCOC1CC(NC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


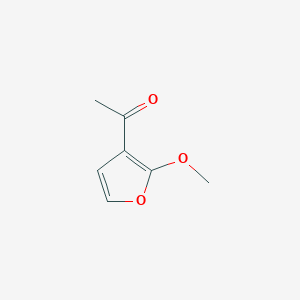
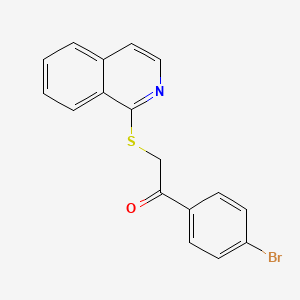
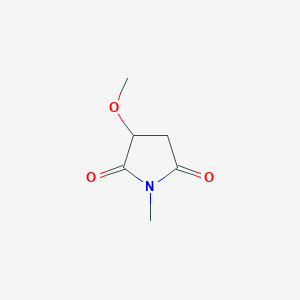
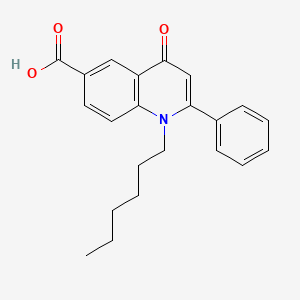
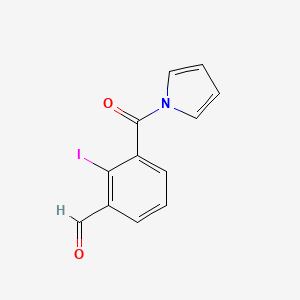
![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)

![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)
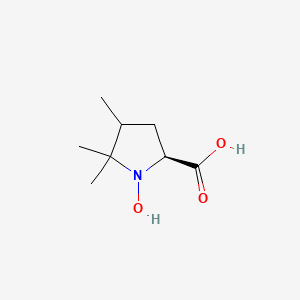

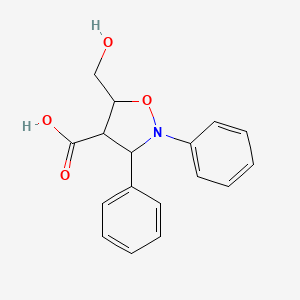
![(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12885597.png)

